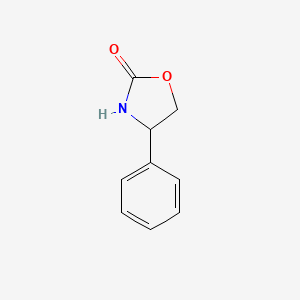

4-Phenyloxazolidin-2-one

概要

説明

4-Phenyloxazolidin-2-one (CAS: 99395-88-7) is a chiral oxazolidinone derivative widely employed as a stereochemical controller in asymmetric synthesis. Its structure features a five-membered oxazolidinone ring with a phenyl group at the 4-position, conferring rigidity and enabling π-π interactions during reactions . This compound is a key intermediate in pharmaceuticals, such as ezetimibe, where it directs stereoselective acylation and cycloaddition reactions with high yields (e.g., 81% in transannular [4+2] cycloadditions) . Its enantiopure form, (S)-4-phenyloxazolidin-2-one, is commercially available and utilized in organometallic reactions, such as lithium-mediated acylations .

準備方法

Synthesis from Phenylglycine and Diethyl Carbonate

One of the classical and widely employed methods for synthesizing 4-Phenyloxazolidin-2-one involves the cyclization of phenylglycine derivatives with diethyl carbonate in the presence of a base such as potassium carbonate.

Procedure Summary:

- The reaction typically uses racemic or enantiomerically pure phenylglycinol or phenylglycine as the starting material.

- A mixture of phenylglycinol (e.g., 4.3 g, 31.4 mmol), diethyl carbonate (9.3 g, 79.0 mmol), and potassium carbonate (0.43 g, 3.10 mmol) is heated to 130–140°C.

- Ethanol is distilled off as it forms, driving the cyclization reaction forward.

- The residue is cooled, extracted with dichloromethane, washed with saturated sodium bicarbonate, dried, and purified by crystallization.

- Yields of up to 85% have been reported for this method, producing a white solid of this compound.

| Parameter | Value |

|---|---|

| Starting material | (R,S)-Phenylglycinol |

| Reagent | Diethyl carbonate |

| Base | Potassium carbonate |

| Temperature | 130–140°C |

| Yield | 85% |

| Purification | Crystallization from AcOEt/Et2O |

This method is versatile and scalable, suitable for producing both racemic and enantiomerically enriched products depending on the starting phenylglycine stereochemistry.

Reduction of N-Boc-L-Phenylglycine Followed by Cyclization

A greener and industrially favorable approach involves the reduction of N-Boc-L-phenylglycine to N-Boc-L-phenylglycinol using borane reagents, followed by catalytic ring closure to form (S)-4-Phenyloxazolidin-2-one.

- This route avoids cytotoxic reagents and harsh solvents, aligning with green chemistry principles.

- The reduction step uses borane reagents to convert the protected amino acid to the corresponding amino alcohol.

- The cyclization is catalyzed under mild conditions to form the oxazolidinone ring.

- This method is suitable for large-scale production with high enantiomeric purity.

- Environmentally benign reagents.

- High stereochemical control.

- Industrial scalability.

Lithiation and Subsequent Functionalization

Advanced synthetic strategies involve the lithiation of this compound followed by reaction with electrophiles to afford functionalized derivatives.

- (4R)-4-Phenyloxazolidin-2-one is dissolved in tetrahydrofuran (THF) and cooled to -78°C.

- n-Butyllithium is added to generate the lithiated intermediate.

- Subsequent addition of electrophiles such as 2-chloropropanoyl chloride leads to substituted oxazolidinones.

- These intermediates can be further reacted with potassium salts of O-ethylxanthic acid to yield carbonodithioate derivatives with high yields (up to 98%).

This method is valuable for preparing functionalized oxazolidinones for further synthetic applications.

Conjugate Addition to Dialkyl Alkylidenemalonates

The conjugate addition of the potassium salt of (R)-4-Phenyloxazolidin-2-one to activated alkenes like dialkyl alkylidenemalonates is a powerful method to access β-amino acid precursors.

- The potassium salt is generated by treating this compound with potassium tert-butoxide in THF at 0°C.

- The mixture is cooled to -78°C before adding the dialkyl alkylidenemalonate.

- Reaction times vary from 1 to 6 hours at -78°C.

- Hydrolysis yields the conjugate addition product with high diastereoselectivity (up to 90% diastereomeric excess).

- Sterically bulky electrophiles reduce reactivity, while moderate-sized substituents enhance selectivity.

| Step | Conditions | Outcome |

|---|---|---|

| Generation of potassium salt | Potassium tert-butoxide, THF, 0°C | Formation of reactive nucleophile |

| Conjugate addition | -78°C, 1–6 h | Diastereoselective addition |

| Hydrolysis | Standard aqueous workup | β-Amino acid precursor |

This method enables enantioselective synthesis of biologically relevant β-amino acids.

Direct Trifluoromethanesulfinylation

A specialized preparation involves the direct trifluoromethanesulfinylation of lithiated this compound to yield diastereomerically pure trifluoromethanesulfinic acid derivatives.

- Lithiation of (4R)-(−)-4-phenyloxazolidin-2-one followed by reaction with trifluoromethanesulfinyl chloride affords the product with >98% diastereomeric excess.

- This method contrasts with low stereoselectivity observed in other trifluoromethanesulfinylation reactions.

This route is significant for preparing highly stereoselective fluorinated oxazolidinone derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|

| Phenylglycine + Diethyl Carbonate | K2CO3, 130–140°C, distillation of EtOH | 85 | Racemic or chiral | Classical, scalable |

| Reduction of N-Boc-L-phenylglycine | Borane reduction, catalytic cyclization | High | High (S-enantiomer) | Green chemistry, industrially viable |

| Lithiation + Electrophilic Addition | n-BuLi, THF, -78°C, electrophiles | Up to 98 | High | Functionalized derivatives |

| Conjugate Addition to Alkylidenemalonates | Potassium tert-butoxide, THF, -78°C | Variable | Up to 90% de | Access to β-amino acid precursors |

| Trifluoromethanesulfinylation | Lithiated oxazolidinone, CF3S(O)Cl | High | >98% de | Stereoselective fluorinated derivatives |

化学反応の分析

Types of Reactions: 4-Phenyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It participates in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and alcohols are typical reagents in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .

科学的研究の応用

Asymmetric Synthesis

Chiral Auxiliary:

4-Phenyloxazolidin-2-one is widely used as a chiral auxiliary in the synthesis of β-amino acids and other biologically active compounds. It allows for high diastereoselectivity in reactions such as conjugate additions to α,β-unsaturated carbonyl compounds. For instance, studies have shown that the potassium salt of this compound can react with dialkyl alkylidenemalonates to yield β-amino acids with diastereomeric excesses exceeding 90% under optimized conditions .

Case Study:

A notable study demonstrated the conjugate addition of this compound to various electrophiles, resulting in the formation of β-amino acid precursors. The reaction conditions were meticulously optimized to enhance yield and selectivity .

Medicinal Chemistry

Biological Activity:

This compound exhibits a range of biological activities, making it valuable in medicinal chemistry. It has been implicated in various pathways including apoptosis, autophagy, and immunological responses. Its role in drug development is particularly noteworthy as it can serve as a scaffold for designing new therapeutic agents targeting specific diseases .

Applications in Anti-Infection Agents:

Research indicates that this compound derivatives possess antibacterial and antiviral properties. They have been tested against several pathogens including HIV, Hepatitis viruses, and various bacterial strains . The compound's ability to modulate immune responses further enhances its potential as a therapeutic agent.

Material Science

Polymer Chemistry:

The oxazolidinone structure is utilized in polymer chemistry for synthesizing biodegradable polymers. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability while maintaining biodegradability.

Custom Synthesis Services

Several companies offer custom synthesis services for this compound and its derivatives, catering to research needs across various fields such as pharmaceuticals and agrochemicals . These services include bulk synthesis, custom peptide synthesis, and the development of specialized formulations for specific applications.

Analytical Applications

The compound is also employed in analytical chemistry for the development of chiral separation techniques. Its derivatives are used as chiral selectors in high-performance liquid chromatography (HPLC), facilitating the resolution of enantiomers in complex mixtures .

Data Table: Key Applications of this compound

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Asymmetric Synthesis | Chiral auxiliary for β-amino acids | High diastereomeric excess (>90%) achieved |

| Medicinal Chemistry | Antiviral and antibacterial agents | Effective against HIV and various bacterial strains |

| Material Science | Biodegradable polymers | Improved mechanical properties |

| Custom Synthesis Services | Tailored synthesis for research | Diverse applications across pharmaceuticals |

| Analytical Chemistry | Chiral separation techniques | Effective chiral selectors for HPLC |

作用機序

The mechanism of action of 4-phenyloxazolidin-2-one primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through stereoselective reactions. The compound interacts with various molecular targets, including enzymes and receptors, to induce the desired stereochemistry in the final product .

類似化合物との比較

The structural and functional properties of 4-phenyloxazolidin-2-one are compared below with analogous oxazolidinones and related heterocycles.

Structural Analogues

*Inferred from lower reactivity due to steric hindrance of methyl group.

Key Findings :

- Stereochemical Control : The 4-phenyl group in this compound enhances stereoselectivity (>98% de in trifluoromethanesulfinylation) compared to menthol-based substrates (<10% de) .

- Reactivity : Reactions using this compound as a chiral auxiliary achieve higher yields (81–86%) than benzoxazolone derivatives (60–70%) due to improved electronic and steric effects .

- Pharmacological Profile : this compound-based σ1R ligands exhibit low cytotoxicity (IC₅₀ >100 μM) compared to benzoxazolone derivatives (IC₅₀ ~50 μM), making them safer candidates for neuroblastoma treatment .

Functional Comparisons

Synthetic Versatility :

- This compound enables regioselective cycloadditions (e.g., transannular [4+2] reactions) and Michael cascades, outperforming 4-methyl-5-phenyloxazolidin-2-one in complex macrocycle synthesis .

- Its trifluoromethanesulfinyl derivative demonstrates unparalleled diastereoselectivity in sulfinate formation, a critical feature for asymmetric catalysis .

Receptor Binding :

- In σ1 receptor ligands, replacing benzoxazolone with this compound increases binding affinity (∆Gbind: -11.72 kcal/mol vs. -10.5 kcal/mol for benzoxazolone) due to enhanced lipophilic interactions .

- Stereochemical variations (R vs. S configurations) in this compound derivatives show minimal impact on σ1R affinity, unlike menthol-based systems .

Thermodynamic Stability :

Research Implications

This compound’s unique combination of stereochemical control, synthetic efficiency, and low cytotoxicity positions it as a superior chiral auxiliary and pharmacophore. Its derivatives are promising candidates for σ1R-targeted therapies and complex natural product synthesis. Future studies should explore its applications in catalytic asymmetric reactions and combination therapies for neurodegenerative diseases.

生物活性

4-Phenyloxazolidin-2-one, a heterocyclic organic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its mechanisms of action, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 163.17 g/mol. It features a five-membered ring containing both nitrogen and oxygen atoms, contributing to its unique reactivity and biological properties. The compound exists in two enantiomeric forms: (R)-4-Phenyloxazolidin-2-one and (S)-4-Phenyloxazolidin-2-one, each exhibiting distinct biological activities.

The primary target of this compound is the SARS-CoV-2 main protease (6LU7), which plays a critical role in viral replication. The compound interacts with this target through a [4+2] cycloaddition reaction , demonstrating regio- and stereoselectivity. This interaction affects the hetero Diels–Alder (HDA) reaction pathway , leading to the formation of a cyclohexene system that is crucial for its antiviral activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

- Bacterial Infections : It serves as an intermediate in synthesizing antibiotics targeting bacterial infections.

- Viral Infections : The compound shows potential against several viruses, including HIV, HBV, HCV, and others .

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its role as an anticancer agent. It has been linked to various signaling pathways involved in cell cycle regulation and DNA damage response .

Chiral Auxiliary in Asymmetric Synthesis

In synthetic chemistry, this compound is utilized as a chiral auxiliary to facilitate the production of enantiomerically pure compounds. Its effectiveness in directing stereochemistry during reactions such as Diels-Alder reactions has been well-documented .

Case Studies

- Conjugate Addition Reactions : A study reported successful conjugate addition of (R)-4-phenyloxazolidin-2-one to dialkyl alkylidenemalonates, yielding high diastereomeric excesses (>90%) for certain electrophiles. This method allows for the synthesis of biologically important β-amino acids .

- Antiviral Activity : In vitro assays revealed that this compound effectively inhibits the replication of SARS-CoV-2 by targeting its main protease, highlighting its potential as a therapeutic agent against COVID-19 .

Table: Summary of Biological Activities

| Activity Type | Target Pathogen/Mechanism | Findings |

|---|---|---|

| Antimicrobial | Bacteria | Effective against various bacterial strains |

| Antiviral | SARS-CoV-2 | Inhibits viral replication via protease inhibition |

| Anticancer | Cancer Cells | Induces apoptosis; affects cell cycle regulation |

| Asymmetric Synthesis | Various substrates | Acts as chiral auxiliary with high selectivity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-phenyloxazolidin-2-one derivatives in medicinal chemistry?

Methodological Answer: A common approach involves nucleophilic substitution reactions. For example, intermediates like (R,S)-3-(4-bromobutyl)-4-phenyloxazolidin-2-one can be synthesized by reacting this compound with 1,4-dibromobutane in acetonitrile under reflux, using K₂CO₃ as a base and KI as a catalyst . Purification is typically achieved via trituration with petroleum ether. The stereochemistry of derivatives (e.g., (S)-23) can be confirmed using ^1H-NMR to resolve diastereotopic protons and assess chiral centers .

Q. How is the structural conformation of this compound derivatives validated experimentally?

Methodological Answer: X-ray crystallography is the gold standard. For instance, the crystal structure of 3-(4-nitrophenyl)-4-phenyloxazolidin-2-one (7d) revealed near-planarity of the oxazolidin-2-one ring (torsion angle: ~1.79° with nitrophenyl) and a 75.86° torsion angle between the oxazolidinone and phenyl groups . Software like Mercury CSD aids in analyzing packing patterns and intermolecular interactions .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer: While specific safety data for this compound is limited, general precautions for oxazolidinones include:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- In case of exposure, wash with soap/water (skin) or irrigate eyes for 15 minutes (eyes) . Toxicity assays (e.g., MTT on SH-SY5Y cells) suggest low cytotoxicity for some derivatives, but handling protocols should prioritize containment .

Advanced Research Questions

Q. How do computational models predict the σ1 receptor binding affinity of this compound derivatives?

Methodological Answer: MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations are used to estimate ∆Gbind. For example, derivative (R)-2b showed a predicted ∆Gbind of -11.72 kcal/mol, correlating with experimental Kiσ1 values (0.95–9.3 nM) . Key interactions include hydrogen bonding with σ1R residues (e.g., Glu172) and π-π stacking with aromatic side chains . Validation involves comparing computational ∆Gbind with radioligand displacement assays (e.g., using [³H]-(+)-pentazocine) .

Q. How can researchers resolve contradictions between in silico predictions and experimental binding data?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete conformational sampling. To address this:

- Perform molecular dynamics (MD) simulations in explicit solvent to refine binding poses.

- Validate with enantiomer-specific assays. For this compound derivatives, stereochemistry (R/S) minimally affected σ1R affinity (Kiσ1 <10 nM for both), supporting computational predictions .

- Use statistical metrics (e.g., R²=0.84 for ∆Gbind vs. Kiσ1 correlation) to assess model robustness .

Q. What experimental strategies assess the functional activity (agonist/antagonist) of σ1R ligands like this compound derivatives?

Methodological Answer:

- Cytotoxicity assays: MTT assays on SH-SY5Y neuroblastoma cells. Derivatives like 2b showed minimal cytotoxicity (IC₅₀ >100 µM), resembling σ1R agonists (e.g., pentazocine) .

- Calcium imaging: Measure intracellular Ca²⁺ flux in σ1R-transfected cells. Agonists typically enhance Ca²⁺ release upon receptor activation.

- Behavioral assays: In vivo models (e.g., neuropathic pain) can confirm functional effects predicted by in vitro data .

Q. How does the replacement of benzoxazolone with this compound impact σ1R selectivity?

Methodological Answer: Benzoxazolone-to-oxazolidinone substitution improves σ1R/σ2R selectivity. For example:

| Compound | Kiσ1 (nM) | Kiσ2 (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| Benzoxazolone (1a) | 2.6 | 120 | 46 |

| (R)-2b | 0.95 | 320 | 337 |

| The constrained oxazolidinone scaffold reduces σ2R affinity while maintaining σ1R interactions, likely due to steric clashes in the σ2R binding pocket . |

Q. Data Contradictions and Validation

Q. Why do some this compound derivatives exhibit variable cytotoxicity despite similar σ1R affinities?

Methodological Answer: Variability arises from off-target effects (e.g., σ2R or non-sigma targets). Mitigation strategies include:

- Selectivity profiling: Screen against panels of GPCRs and ion channels.

- Metabolic stability assays: Assess hepatic microsomal degradation to identify reactive metabolites.

- Apoptosis markers: Use flow cytometry (Annexin V/PI) to differentiate cytotoxic vs. cytostatic effects .

特性

IUPAC Name |

4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMNNMIOWVJVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325290 | |

| Record name | 4-Phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7480-32-2 | |

| Record name | 7480-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。